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Compound of Interest
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Cat. No.: B7761250 Get Quote

Welcome to the technical support center for optimizing Polyethylene Glycol (PEG) 8000

concentration for selective DNA precipitation. This resource is designed for researchers,

scientists, and drug development professionals to provide clear and actionable guidance for

their experiments. Here you will find troubleshooting guides, frequently asked questions

(FAQs), detailed experimental protocols, and quantitative data to help you overcome common

challenges and achieve successful DNA precipitation.

Troubleshooting Guides
This section addresses specific issues that you may encounter during DNA precipitation using

PEG 8000.

Issue: No DNA precipitate or a very small pellet is visible after centrifugation.

Possible Cause 1: Suboptimal PEG 8000 or Salt Concentration. The concentrations of PEG

8000 and salt are critical for efficient DNA precipitation. Lower concentrations may be

insufficient to cause the DNA to precipitate.

Solution: Ensure you are using the appropriate concentrations for your application. For

general plasmid DNA precipitation, a final concentration of 8-13% PEG 8000 with 0.5-1.2

M NaCl is often effective.[1][2] For selectively precipitating larger DNA fragments, a lower

PEG 8000 concentration may be required.[3][4][5] Refer to the quantitative data tables

below for more specific concentration ranges.
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Possible Cause 2: Low Starting Concentration of DNA. If the initial amount of DNA in your

sample is very low, the resulting pellet may be difficult to see.[6]

Solution: If you suspect a low DNA yield, consider increasing the starting material for your

extraction. You can also try adding a co-precipitant like glycogen to help visualize the

pellet. A "clear" pellet is common with highly pure DNA, which becomes visible as a white

precipitate upon washing with 70% ethanol.[2]

Possible Cause 3: Inadequate Incubation Time or Temperature. For precipitation to occur

effectively, sufficient incubation time is necessary.

Solution: While some protocols suggest a brief incubation, an overnight incubation at 4°C

can increase the yield of precipitated DNA.[7] For some applications, a 15-30 minute

incubation on ice is sufficient.[1]

Possible Cause 4: Inefficient Centrifugation. The speed and duration of centrifugation are

crucial for pelleting the precipitated DNA.

Solution: Centrifuge at a high speed, typically around 15,000 x g, for at least 15-20

minutes at 4°C.[1][2] For larger volumes, a longer centrifugation time may be necessary.

Issue: The DNA pellet is difficult to redissolve.

Possible Cause 1: Over-drying of the Pellet. Excessive drying can make the DNA pellet very

difficult to resuspend.[8]

Solution: Air-dry the pellet only until the ethanol has evaporated. Avoid using a vacuum

concentrator for extended periods. If the pellet is over-dried, gently warm the resuspension

buffer (e.g., TE buffer) to 37°C and incubate the sample for a longer duration with gentle

mixing.[8]

Possible Cause 2: Presence of Contaminants. Impurities in the DNA preparation can

interfere with resuspension.

Solution: Ensure that the DNA is adequately purified before precipitation. If you suspect

contamination, you may need to repeat the final purification steps.
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Possible Cause 3: High Salt Concentration in the Pellet. Residual salt from the precipitation

solution can hinder the redissolving process.

Solution: Perform one or two washes of the DNA pellet with cold 70-80% ethanol to

remove excess salt.[1][9]

Frequently Asked Questions (FAQs)
Q1: How does PEG 8000 facilitate DNA precipitation?

A1: PEG 8000 is a polymer that acts as a molecular crowding agent. In the presence of cations

(provided by a salt like NaCl), PEG 8000 reduces the amount of free water available to hydrate

the DNA molecules. This forces the DNA out of solution, allowing it to be pelleted by

centrifugation.[10]

Q2: What is the role of salt (e.g., NaCl) in PEG-mediated DNA precipitation?

A2: Salt is essential to neutralize the negative charges of the phosphate backbone of the DNA.

This charge neutralization reduces the repulsion between DNA molecules, allowing them to

aggregate and precipitate in the presence of PEG 8000.[10]

Q3: Can I use a different molecular weight of PEG?

A3: Yes, other molecular weights of PEG can be used, but the required concentration for

precipitation will vary. PEG 8000 is commonly used due to its efficiency at relatively low

concentrations. If you use a different molecular weight, you will likely need to optimize the

concentration for your specific application.

Q4: Is it important to use a fresh PEG 8000 solution?

A4: Yes, it is highly recommended to use a fresh or properly stored PEG 8000 solution.[11] Old

or improperly stored solutions may not perform optimally, leading to inefficient precipitation.

Q5: How can I selectively precipitate DNA of a certain size?

A5: Selective precipitation is achieved by carefully adjusting the final concentration of PEG

8000. Higher molecular weight DNA will precipitate at lower PEG concentrations, while lower

molecular weight DNA requires higher PEG concentrations to precipitate.[4][5][12]
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Quantitative Data
Table 1: General PEG 8000 and NaCl Concentrations for DNA Precipitation

Application
Final PEG
8000 Conc. (%)

Final NaCl
Conc. (M)

Incubation
Conditions

Reference

Plasmid DNA

Precipitation
8% 1.6 M Overnight at 4°C [7]

Plasmid DNA

Purification
13% Not specified 20-30 min on ice [1]

General DNA

Precipitation
13% 10 mM MgCl₂

Room

temperature
[13]

Table 2: PEG 8000 Concentrations for Size-Selective DNA Precipitation

Final PEG 8000
Conc. (%)

Effect on DNA
Precipitation

NaCl Concentration
(M)

Reference

4%
DNA begins to appear

in the pellet
Not specified [14]

6%
Complete precipitation

of nucleic acids
Not specified [14]

6.7%
Used for removing

small DNA fragments
0.45 - 0.525 M [15][16]

As concentration

increases

Smaller DNA

fragments are

precipitated

0.9 M [4]

Experimental Protocols
Protocol 1: Standard Precipitation of Plasmid DNA
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To your aqueous DNA sample, add a solution of 30% PEG 8000 in 1.6 M NaCl to achieve a

final concentration of 8% PEG 8000.

Mix gently by inverting the tube several times.

Incubate the mixture overnight at 4°C with gentle stirring.[7]

Centrifuge the sample at 6,000 x g for 40 minutes at 4°C.

Carefully decant the supernatant.

Wash the DNA pellet with 500 µL of cold 70% ethanol.

Centrifuge at maximum speed for 10 minutes at 4°C.[1]

Gently remove the ethanol wash and repeat the wash step if necessary.

Air-dry the pellet for 5-10 minutes at room temperature.

Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer).

Protocol 2: Size-Selective Precipitation to Remove Small DNA Fragments

This protocol is adapted for removing small DNA fragments, for example, before preparing

sequencing libraries.[15][16]

Start with your DNA sample in a total volume of 15 µL. If the volume is less, adjust with 1X

TE buffer.

Prepare a stock solution of 33.5% PEG 8000.

Prepare a stock solution of 5 M NaCl.

In a new tube, combine 5 µL of the 33.5% PEG 8000 solution and 5 µL of a salt solution

adjusted to achieve the desired final NaCl concentration (e.g., for a final concentration of 450

mM, use 2.25 µL of 5 M NaCl and 2.75 µL of 1X TE buffer).
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Add the 15 µL of your DNA sample to the PEG/salt mixture for a final volume of 25 µL. This

will result in a final PEG 8000 concentration of approximately 6.7%.

Mix thoroughly by vortexing briefly.

Centrifuge at 13,000 rpm for 20 minutes at room temperature.

Carefully remove the supernatant which contains the smaller DNA fragments.

Wash the pellet with 25-30 µL of 95% ethanol and centrifuge again for 20 minutes.

Decant the ethanol and air-dry the pellet for about 15 minutes.

Resuspend the pellet, containing the larger DNA fragments, in 15-30 µL of 1X TE buffer.

Visualizations
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Troubleshooting Workflow: No Visible DNA Pellet

Start: No visible pellet after centrifugation

Check PEG 8000 and Salt Concentrations

Concentrations are optimal

Yes

Adjust concentrations and repeat precipitation

No

Is starting DNA concentration low?

Increase starting material or use co-precipitant

Yes

Check incubation and centrifugation parameters

No

Was incubation time/temp sufficient?

Increase incubation time (e.g., overnight at 4°C)

No

Check centrifugation

Yes

Was centrifugation speed/time adequate?

Increase centrifugation speed/time and repeat

No

Consult further resources or contact support

Yes

Click to download full resolution via product page

Caption: Troubleshooting logic for the absence of a visible DNA pellet.
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Experimental Workflow: Size-Selective DNA Precipitation

Start: DNA Sample

Prepare PEG 8000 and NaCl solutions

Mix DNA with PEG/NaCl solution

Incubate to allow precipitation

Centrifuge to pellet larger DNA

Separate supernatant (small DNA) from pellet (large DNA)

Wash pellet with ethanol

Centrifuge to re-pellet DNA

Air-dry the pellet

Resuspend in buffer

End: Purified larger DNA fragments

Click to download full resolution via product page

Caption: Workflow for precipitating DNA based on size using PEG 8000.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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